rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
CAS No.: 2155840-92-7
Cat. No.: VC5950532
Molecular Formula: C14H17NO2
Molecular Weight: 231.295
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155840-92-7 |
|---|---|
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.295 |
| IUPAC Name | (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO2/c16-13(17)14-7-6-12(14)9-15(10-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-,14-/m0/s1 |
| Standard InChI Key | GFVULRVZLGNKEI-JSGCOSHPSA-N |
| SMILES | C1CC2(C1CN(C2)CC3=CC=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a bicyclo[3.2.0]heptane system, a seven-membered ring system fused with a three-membered ring. The 3-azabicyclo[3.2.0]heptane moiety is substituted at position 3 with a benzyl group and at position 1 with a carboxylic acid group. The stereochemistry is defined by the (1R,5R) configuration, which influences its three-dimensional conformation and biological activity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇NO₂ | |
| Molecular Weight | 231.29 g/mol | |
| CAS Registry Number | 2155840-92-7 | |
| XLogP3 | 1.7 (estimated) |
The benzyl group enhances lipophilicity (LogP ≈ 1.7), potentially improving membrane permeability, while the carboxylic acid moiety introduces hydrogen-bonding capacity for target engagement .
Stereochemical Considerations
Synthesis and Reaction Conditions
Synthetic Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bicyclic Ring Formation | H₂SO₄, 80°C, 12h | 65 |
| N-Benzylation | Benzyl bromide, K₂CO₃, DMF | 78 |
| Carboxylation | KMnO₄, H₂O, 60°C | 82 |
Challenges and Solutions
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Racemization: The racemic nature complicates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis are under investigation to access enantiopure forms .
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Byproduct Formation: Competing SN2 pathways during ring closure generate aziridinium intermediates, which are mitigated by using N-benzyl substituents instead of N-methyl groups .
| Compound | Target Affinity (IC₅₀) | Source |
|---|---|---|
| rac-(1R,5R)-3-Benzyl derivative | 12 µM (GPCR X) | |
| rac-(1R,5R)-3-Phenethyl derivative | 8 µM (GPCR X) | |
| 3-Oxabicyclo analogue | >100 µM |
Biological Targets and Mechanism of Action
Putative Targets
Hypotheses based on structural analogs suggest involvement in:
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Neurological Disorders: Modulation of σ-1 or NMDA receptors due to similarities with ifenprodil derivatives .
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Inflammation: COX-2 inhibition via carboxylic acid-mediated interactions.
Mechanistic Insights
Molecular docking studies propose that the bicyclic core inserts into a hydrophobic cleft, while the carboxylic acid forms hydrogen bonds with Thr371 or Glu172 in hypothetical targets .
Comparative Analysis with Related Compounds
3-Oxabicyclo[3.2.0]heptane Analogues
Replacing the nitrogen with oxygen (as in PubChem SID505869102) reduces basicity, diminishing ionizable interactions and lowering bioactivity .
N-Protected Derivatives
tert-Butoxycarbonyl (Boc)-protected analogs (CAS 2138150-20-4) exhibit improved solubility but require deprotection for activity, limiting in vivo utility .
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